molecular formula C5H9NO3 B6171330 4-methoxy-3-methyl-1,3-oxazolidin-2-one CAS No. 2445786-15-0

4-methoxy-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B6171330
CAS No.: 2445786-15-0
M. Wt: 131.1
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Description

4-Methoxy-3-methyl-1,3-oxazolidin-2-one is an oxazolidin-2-one derivative of interest in organic synthesis and medicinal chemistry. Oxazolidin-2-ones are a five-membered heterocyclic ring structure that have been extensively developed as chiral auxiliaries for asymmetric synthesis, famously enabling diastereofacial selective reactions such as alkylations, aldol reactions, and Diels-Alder cyclizations . Beyond their role as auxiliaries, the oxazolidinone core is a privileged structure in pharmacology. It is the defining scaffold of a class of synthetic antibacterial agents active against multi-drug-resistant Gram-positive pathogens; these agents work by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit . As a functionalized oxazolidinone, this compound serves as a versatile chemical building block for developing novel synthetic methodologies and for the construction of more complex molecules. The specific properties and applications of this compound are an area of ongoing research. This product is intended for chemical synthesis and research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2445786-15-0

Molecular Formula

C5H9NO3

Molecular Weight

131.1

Purity

95

Origin of Product

United States

Preparation Methods

Base-Mediated Reaction with Dialkyl Carbonates

A widely cited method involves the cyclization of amino alcohols using dialkyl carbonates under basic conditions. For example, (4S)-3-methoxy-4-methyl-oxazolidin-2-one is synthesized by reacting 3-methoxy-4-methylamino-1-propanol with dimethyl carbonate in tetrahydrofuran (THF) using sodium methoxide as a base. The reaction proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon, followed by intramolecular cyclization (Figure 1).

Reaction Conditions:

  • Solvent: THF or toluene

  • Base: Sodium methoxide (1.2 equiv)

  • Temperature: 50°C, 24 hours

  • Yield: 85–92%

Notably, the choice of base significantly impacts reaction efficiency. Strong bases such as sodium hydride or potassium tert-butoxide accelerate deprotonation but risk overalkylation. Moderately strong bases like sodium methoxide strike a balance between reactivity and selectivity.

Purification and Byproduct Analysis

Crude products often contain residual solvents or unreacted starting materials. Purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >99% purity. Common byproducts include open-chain carbamates (3–7%), formed via competing nucleophilic pathways when moisture is present.

Continuous Flow Synthesis Using CO₂ as a Carbonyl Source

Catalytic Cyclocarbonylation of Epoxy Amines

Recent advances employ continuous flow reactors to synthesize oxazolidinones via CO₂ fixation. In this approach, 4-methoxy-3-methyl-1,2-epoxypropane reacts with CO₂ (10 bar) in the presence of a heterogeneous catalyst, such as polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The reaction mechanism involves CO₂ insertion into the epoxide ring, followed by amine-assisted cyclization (Figure 2).

Optimized Parameters:

  • Catalyst Loading: 270 mg (0.5 mmol/g functionalization)

  • Solvent System: Methyl ethyl ketone (MEK)/DMSO (93.5:6.5 v%)

  • Flow Rate: 0.05 mL/min (substrate), 5 mL/min (CO₂)

  • Temperature: 80°C

  • Yield: 89–94%

Challenges in Flow Chemistry

Despite high efficiency, this method requires stringent drying of substrates to prevent hydrolysis to cyclic carbonates. Residual NaCl from catalyst preparation can also promote side reactions, necessitating post-synthesis washes with water/THF mixtures.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

  • Traditional Method: Yields 85–92% but scales linearly with reactor volume.

  • Flow Synthesis: Achieves 89–94% yield with superior throughput (2.5 g/h).

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.75 (s, 3H, OCH₃), 3.42 (q, 1H, CHCH₃), 1.32 (d, 3H, CH₃).

  • FT-IR: Strong absorption at 1713 cm⁻¹ (C=O stretch).

Purity Assessment

Elemental analysis typically deviates <0.3% from theoretical values, confirming high purity. HPLC (C18 column, acetonitrile/water) resolves regioisomeric impurities with retention times <5% .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents, particularly antibiotics.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogues of 4-methoxy-3-methyl-1,3-oxazolidin-2-one include:

Compound Name Substituents Molecular Formula Pharmacological Relevance Key References
This compound 4-OCH₃, 3-CH₃ C₆H₉NO₃ Synthetic intermediate, potential antimicrobial Deduced from evidence
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one 3-(4-NO₂-C₆H₄) C₉H₈N₂O₃ Precursor to antimicrobial agents (e.g., Rivaroxaban)
Tedizolid isomer 3-fluoroaryl, 5-hydroxymethyl C₁₇H₁₅FN₆O₃ Potent PI3Kδ inhibitor, antimicrobial
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one 4-CH₃, 5-C₆H₅ C₁₁H₁₃NO₂ Chiral auxiliary in asymmetric synthesis
3-Methyl-1,3-oxazolidin-2-one 3-CH₃ C₄H₇NO₂ Basic oxazolidinone scaffold

Key Observations :

  • Methyl groups at position 3 may sterically hinder reactions at the adjacent nitrogen, influencing reactivity in synthetic pathways .
  • Pharmacological Relevance : Tedizolid’s fluorophenyl and hydroxymethyl groups confer potent PI3Kδ inhibition and antimicrobial activity, whereas simpler analogues like 3-methyl-1,3-oxazolidin-2-one lack such specificity .

Comparison :

  • Nitro-substituted analogues require additional reduction steps, increasing synthetic complexity .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Tedizolid and linezolid derivatives demonstrate broad-spectrum activity due to fluorinated aryl groups and hydroxymethyl substituents . The target compound’s methoxy group may enhance membrane permeability but requires empirical validation.
  • Electronic Properties: X-ray photoelectron spectroscopy (XPS) studies on 1,3-oxazolidin-2-one and cycloserine reveal distinct core-electron binding energies influenced by substituents (e.g., amino vs. methoxy groups) .
  • Solubility and Stability : Lower molecular weight analogues (e.g., 3-methyl-1,3-oxazolidin-2-one, MW 101.1 g/mol) exhibit higher aqueous solubility compared to nitro- or aryl-substituted derivatives .

Critical Notes and Limitations

Data Gaps : Direct studies on this compound are scarce; properties are inferred from structural analogues.

Substituent Positionality : Reactivity and bioactivity depend on substituent positions (e.g., 4-methoxy vs. 5-phenyl groups in asymmetric catalysis) .

Synthetic Challenges : Microwave-assisted methods for N-methylation require optimization to improve yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxy-3-methyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted ethanolamines with carbonyl reagents. For example, condensation of 3-methoxy-3-methylamine derivatives with phosgene or triphosgene under controlled pH (neutral to slightly basic) can yield the oxazolidinone ring . Refluxing in aprotic solvents (e.g., THF or dichloromethane) with catalysts like triethylamine improves cyclization efficiency. Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (4–12 hours) to avoid side products like over-oxidized species .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC : Quantify purity (>95% threshold) using reverse-phase C18 columns with UV detection at 210–230 nm.
  • NMR Spectroscopy : Confirm the methoxy (-OCH₃) and methyl (-CH₃) groups via ¹H NMR (δ 3.2–3.5 ppm for methoxy; δ 1.2–1.5 ppm for methyl) and ¹³C NMR (δ 50–55 ppm for oxazolidinone carbonyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₆H₁₁NO₃, theoretical m/z 145.07) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC. Oxazolidinones are generally stable in neutral conditions but hydrolyze under strongly acidic/basic conditions, forming ring-opened amines or carboxylic acids .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C), while differential scanning calorimetry (DSC) identifies melting points (e.g., ~80–100°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. The carbonyl carbon (C2) is electrophilic, making it susceptible to nucleophilic attack by amines or thiols. Solvent effects (e.g., polar aprotic vs. protic) can be modeled via the conductor-like screening model (COSMO) to predict reaction pathways . Experimental validation involves kinetic studies with varying nucleophiles (e.g., benzylamine) in DMF or acetonitrile .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Antimicrobial Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1×10⁵ CFU/mL) and controls (e.g., linezolid).
  • Cytotoxicity : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL, noting variances in stereochemistry (e.g., 3-methyl vs. 4-methyl substitution) .

Q. How does the methoxy group in this compound influence its pharmacokinetic properties?

  • Methodological Answer : The methoxy group enhances lipophilicity (logP ~0.8–1.2), improving membrane permeability. Assess via:

  • Caco-2 Assays : Measure apparent permeability (Papp) to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated demethylation. LC-MS/MS quantifies metabolites like 3-methyl-1,3-oxazolidin-2-one .

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